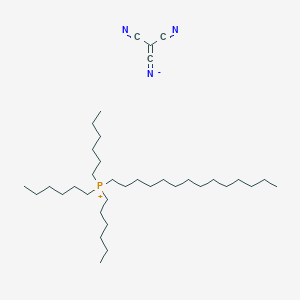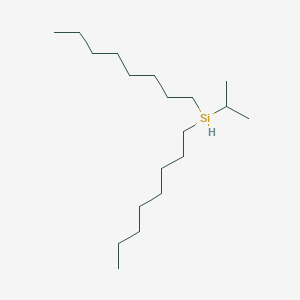
Isopropyldioctylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyldioctylsilane is an organosilicon compound that belongs to the class of silanes. Silanes are silicon-based compounds that contain one or more organic groups attached to silicon atoms. This compound is characterized by the presence of an isopropyl group and two octyl groups attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldioctylsilane typically involves the reaction of isopropyltrichlorosilane with octylmagnesium bromide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in isopropyltrichlorosilane are replaced by octyl groups. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyldioctylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to its corresponding silane hydrides.
Substitution: Nucleophilic substitution reactions can replace the organic groups attached to the silicon atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Nucleophiles such as alkyl or aryl lithium reagents are commonly used in substitution reactions. The reactions are usually performed under inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the major products formed during oxidation reactions.
Reduction: Silane hydrides are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted silanes.
Scientific Research Applications
Isopropyldioctylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: this compound is used in the modification of biomolecules and surfaces to improve their stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of isopropyldioctylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces. Additionally, the organic groups attached to the silicon atom can participate in various chemical reactions, further modifying the properties of the substrates.
Comparison with Similar Compounds
Isopropyldioctylsilane can be compared with other similar organosilicon compounds such as:
Trimethylsilane: Unlike this compound, trimethylsilane has three methyl groups attached to the silicon atom. It is less bulky and has different reactivity.
Triethoxysilane: This compound has three ethoxy groups attached to the silicon atom. It is commonly used as a precursor for the synthesis of siloxane polymers.
Phenyltrimethoxysilane: This compound contains a phenyl group and three methoxy groups attached to the silicon atom. It is used in the production of high-performance coatings and adhesives.
This compound is unique due to the presence of both isopropyl and octyl groups, which provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
dioctyl(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42Si/c1-5-7-9-11-13-15-17-20(19(3)4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCXIHLUXFVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH](CCCCCCCC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
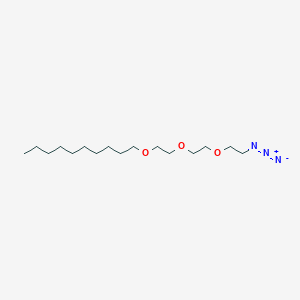
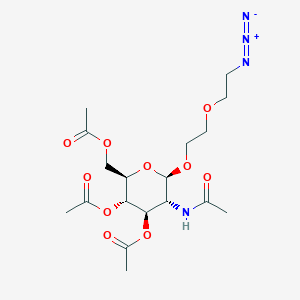
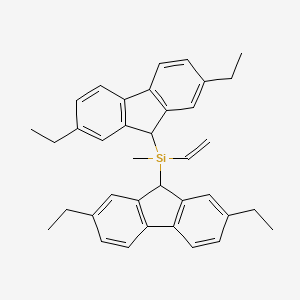
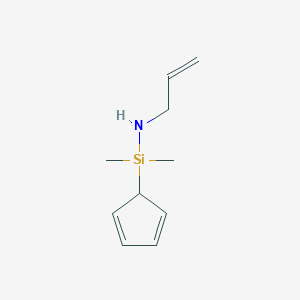
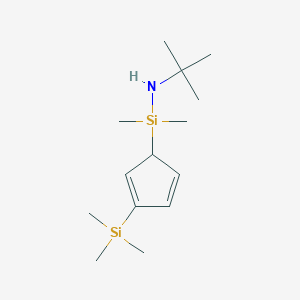
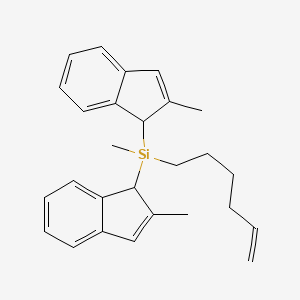
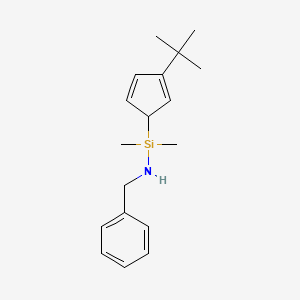
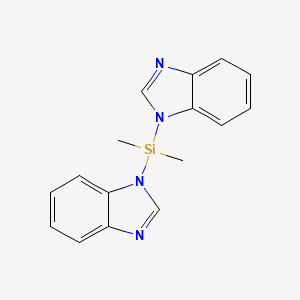
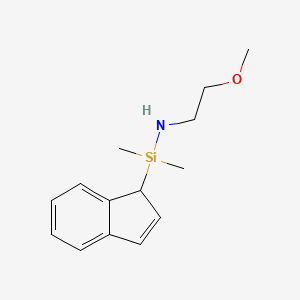
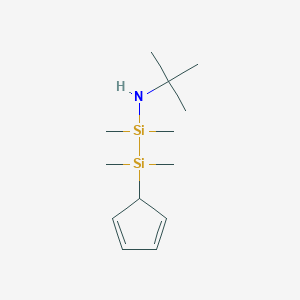
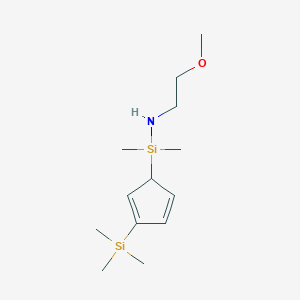
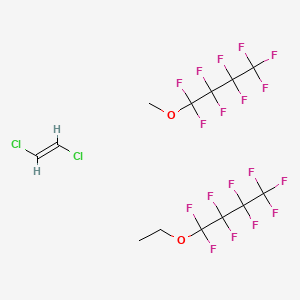
![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)
